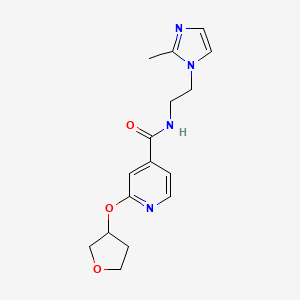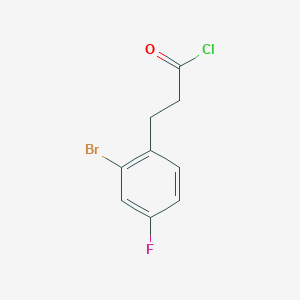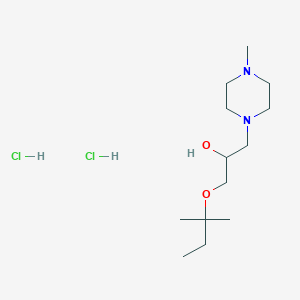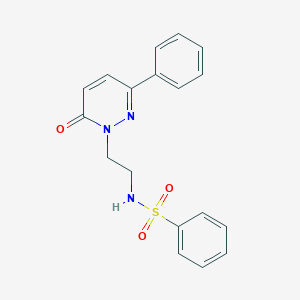![molecular formula C13H26N2O2 B2754200 tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate CAS No. 1783986-30-0](/img/structure/B2754200.png)
tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate is a prodrug of ®-3-aminopiperidine . Its primary target is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .
Mode of Action
The compound interacts with its target, DPP-4, by inhibiting its activity . This inhibition is achieved through the conversion of the prodrug to ®-3-aminopiperidine under acidic conditions or enzymatic cleavage by DPP-4 . The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are responsible for stimulating insulin secretion in response to meals. By inhibiting DPP-4, the degradation of these hormones is reduced, leading to increased levels of active incretins. This results in enhanced insulin secretion, decreased glucagon release, and consequently, better control of blood glucose levels .
Result of Action
The result of the action of this compound is the regulation of blood glucose levels . By inhibiting DPP-4 and increasing the levels of active incretins, the compound enhances insulin secretion and reduces glucagon release . This leads to better control of blood glucose levels, which is crucial in the management of type 2 diabetes .
Biochemical Analysis
Biochemical Properties
The compound “tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate” plays a significant role in biochemical reactions. It is a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . This interaction with DPP-4 suggests that it may have a role in regulating the activity of this enzyme.
Cellular Effects
Given its role as a prodrug of ®-3-aminopiperidine, it may influence cell function by modulating the activity of DPP-4 .
Molecular Mechanism
The molecular mechanism of action of “this compound” is likely related to its inhibition of DPP-4 . By inhibiting this enzyme, it could potentially influence various cellular processes, including enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of 4 degrees Celsius , suggesting that it may be stable under these conditions.
Metabolic Pathways
Given its role as a prodrug of ®-3-aminopiperidine, it may be involved in pathways related to the metabolism of this compound .
Subcellular Localization
Given its role as a prodrug of ®-3-aminopiperidine, it may be localized in areas of the cell where this compound exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is employed in the production of bioactive compounds and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar structure but different substitution pattern.
tert-Butyl (4-aminocyclohexyl)carbamate: Different ring structure but similar functional groups.
tert-Butyl methyl (3-piperidinylmethyl)carbamate hydrochloride: Contains a methyl group instead of a propyl group.
Uniqueness
tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate is unique due to its specific substitution pattern, which allows it to act as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to be converted into ®-3-aminopiperidine makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-(3-piperidin-2-ylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h11,14H,4-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZIMEZFNPROHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1CCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2754117.png)
![1-(2-{[(4-Chlorobenzoyl)oxy]imino}-2-phenylethyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2754121.png)

amine dihydrochloride](/img/structure/B2754124.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2754128.png)
![10-ethoxy-4-(4-methylphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2754129.png)
![8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2754130.png)


![2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2754134.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2754135.png)


